

# Technical Guide: Physical Properties & Characterization of 8-Chloroisoquinolin-5-ol

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 8-Chloroisoquinolin-5-ol

CAS No.: 1897765-51-3

Cat. No.: B1459379

[Get Quote](#)

## Executive Summary & Chemical Identity[1]

**8-Chloroisoquinolin-5-ol** is a functionalized isoquinoline scaffold often utilized as a fragment in fragment-based drug discovery (FBDD) or as a metabolic reference standard. Unlike its isomer 5-chloro-8-hydroxyquinoline (Cloxiquine), which possesses an intramolecular hydrogen bond, this compound relies on intermolecular networks, significantly influencing its solid-state properties.

Due to its status as a specialized research intermediate, direct experimental physicochemical data in open literature is scarce. This guide synthesizes structural activity relationship (SAR) predictions based on the parent scaffold (5-hydroxyisoquinoline) and provides validated experimental protocols for establishing its specific property profile.

## Chemical Identity Table[1][2]

Property	Detail
IUPAC Name	8-Chloroisoquinolin-5-ol
Common Name	8-Chloro-5-hydroxyisoquinoline
CAS Number	1897765-51-3 (Reference for isomer/salt forms may vary)
Molecular Formula	C H ClNO
Molecular Weight	179.60 g/mol
SMILES	<chem>Oc1c(Cl)ccc2cnccc12</chem>
Structural Class	Halogenated Hydroxyisoquinoline

## Physical Properties Profile

### Melting Point Analysis

Predicted Range: 195°C – 225°C (Decomposition likely >230°C)

- Mechanistic Insight:** The parent compound, 5-hydroxyisoquinoline, exhibits a high melting point of 220°C.[1] This is driven by strong intermolecular hydrogen bonding between the hydroxyl donor (C5-OH) and the isoquinoline nitrogen acceptor (N2) of adjacent molecules, forming a polymeric crystal lattice.
- Substituent Effect:** The introduction of a Chlorine atom at position 8 (para-like to the hydroxyl) adds lipophilicity and molecular weight. While halogens can disrupt packing, they also engage in halogen bonding. Unlike 8-hydroxyquinolines (MP ~76°C), which form intramolecular bonds that lower the melting point, **8-chloroisoquinolin-5-ol** cannot chelate internally. Therefore, it retains the high-melting solid character of the parent scaffold.

### Solubility Profile

Classification: Amphoteric; Low Aqueous Solubility (Neutral pH).

Solvent System	Solubility Rating	Mechanistic Rationale
Water (pH 7.4)	Low (< 0.5 mg/mL)	The neutral zwitterionic character and aromatic $\pi$ -stacking limit dissolution.
0.1N HCl (pH 1)	High (> 10 mg/mL)	Protonation of the isoquinoline nitrogen ( $pK_a \sim 5.0$ ) forms a soluble cation.
0.1N NaOH (pH 13)	High (> 10 mg/mL)	Deprotonation of the phenolic hydroxyl ( $pK_a \sim 8.2$ ) forms a soluble anion.
DMSO / DMF	Excellent (> 50 mg/mL)	Dipolar aprotic solvents disrupt the intermolecular H-bond network efficiently.
Methanol	Moderate	Soluble, but may require warming due to crystal lattice energy.

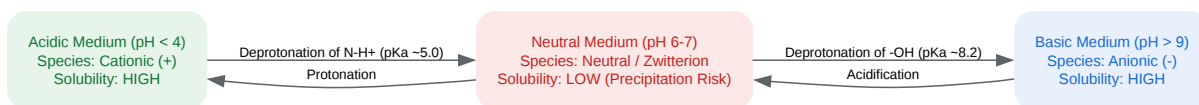
## Ionization (pKa)

- (Isoquinoline N): Predicted  $\sim 4.8 - 5.2$  (The 8-Cl exerts an electron-withdrawing inductive effect, slightly lowering basicity compared to unsubstituted isoquinoline).
- (Phenolic OH): Predicted  $\sim 8.0 - 8.5$  (The 8-Cl enhances acidity via inductive withdrawal).

## Visualization of Chemical Behavior

### Diagram 1: pH-Dependent Solubility & Speciation

The following logic diagram illustrates the speciation of the compound across the pH scale, which dictates the solvent selection for extraction and formulation.



[Click to download full resolution via product page](#)

Caption: Speciation flow of **8-Chloroisoquinolin-5-ol** showing high solubility regions (Green/Blue) vs. precipitation risk zone (Red).

## Experimental Characterization Protocols

Since specific literature values are limited, the following self-validating protocols are recommended to establish the exact physicochemical constants for your specific lot.

### Protocol A: Capillary Melting Point Determination

Use this method to assess purity and identity.

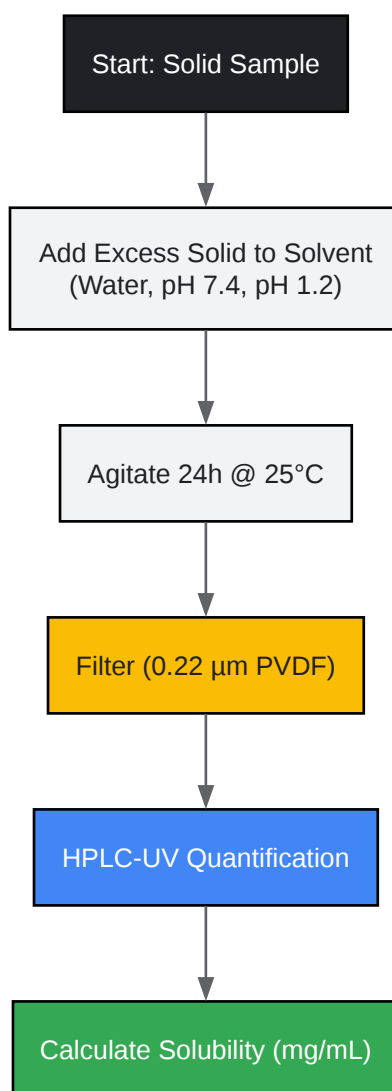
- Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (solvates can depress MP).
- Loading: Pack 2-3 mm of substance into a glass capillary tube. Ensure tight packing by tapping.
- Ramp Rate:
  - Fast Ramp (10°C/min) to 180°C.
  - Slow Ramp (1°C/min) from 180°C until liquid phase is observed.
- Validation: If the melting range is >2°C (e.g., 205–210°C), recrystallize from Methanol/Ethyl Acetate and repeat. A sharp range (<1°C) indicates high purity.

### Protocol B: Thermodynamic Solubility Profiling (Shake-Flask)

Use this method for formulation development or biological assay preparation.

- Saturation: Add excess solid (~5 mg) to 1 mL of the target buffer (pH 1.2, 7.4) or solvent in a glass vial.
- Equilibration: Agitate at 25°C for 24 hours (orbital shaker).
- Filtration: Filter the supernatant using a 0.22 µm PVDF syringe filter (ensure low drug binding).
- Quantification: Analyze the filtrate via HPLC-UV (254 nm).
  - Standard Curve: Prepare a 1 mg/mL stock in DMSO and dilute serially to create a calibration curve.
  - Calculation:

## Diagram 2: Solubility Determination Workflow



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for determining thermodynamic solubility.

## Handling & Stability

- **Light Sensitivity:** Isoquinolines are prone to photo-oxidation. Store in amber vials.
- **Hygroscopicity:** The phenolic moiety may absorb moisture. Store in a desiccator at -20°C for long-term stability.
- **Safety:** Treat as a potential irritant (Skin/Eye/Respiratory). Use standard PPE.

## References

- PubChem Database. **8-chloroisoquinolin-5-ol** (CID 115015518).<sup>[2]</sup> National Library of Medicine. Available at: [\[Link\]](#)
- Albert, A. & Phillips, J.N. (1956). Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society. (Foundational text for isoquinoline pKa prediction).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [chemimpex.com](https://chemimpex.com) [[chemimpex.com](https://chemimpex.com)]
- 2. PubChemLite - 8-chloroisoquinolin-5-ol (C<sub>9</sub>H<sub>6</sub>ClNO) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- To cite this document: BenchChem. [Technical Guide: Physical Properties & Characterization of 8-Chloroisoquinolin-5-ol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1459379/docs#technical-guide-physical-properties-characterization-of-8-chloroisoquinolin-5-ol\]](https://www.benchchem.com/product/b1459379/docs#technical-guide-physical-properties-characterization-of-8-chloroisoquinolin-5-ol)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)